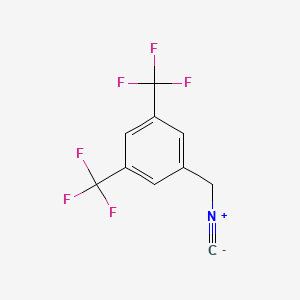
3,5-Bis(trifluoromethyl)benzylisocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)benzylisocyanide is a chemical compound with the molecular formula C10H5F6N. It is characterized by the presence of two trifluoromethyl groups attached to a benzylisocyanide core. This compound is known for its high electronegativity and steric hindrance, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)benzylisocyanide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanide group. The process can be summarized as follows:
Starting Material: 3,5-Bis(trifluoromethyl)benzylamine.
Reagent: Phosgene or its derivatives.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with phosgene .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)benzylisocyanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding amides or reduction to form amines.
Coupling Reactions: The compound can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction.
Major Products Formed
Amides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Isocyanides: Formed through nucleophilic substitution.
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzylisocyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex organic molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)benzylisocyanide involves its interaction with various molecular targets. The high electronegativity and steric hindrance of the trifluoromethyl groups contribute to its reactivity. The compound can form stable complexes with metal ions and participate in coordination chemistry. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Similar structure but lacks the isocyanide group.
3,5-Bis(trifluoromethyl)benzoic acid: Contains carboxylic acid group instead of isocyanide.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar isocyanate group but different substitution pattern.
Uniqueness
3,5-Bis(trifluoromethyl)benzylisocyanide is unique due to the presence of both trifluoromethyl groups and the isocyanide group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C10H5F6N |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-(isocyanomethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H5F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2 |
InChI Key |
JCGMIIHYVXCSGT-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Hydroxypyridin-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13521422.png)
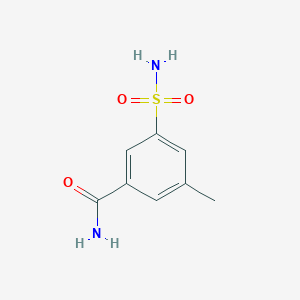

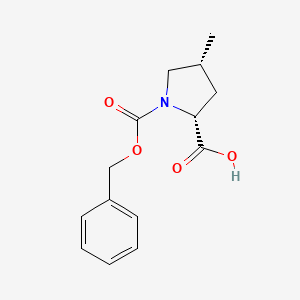
![(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13521442.png)
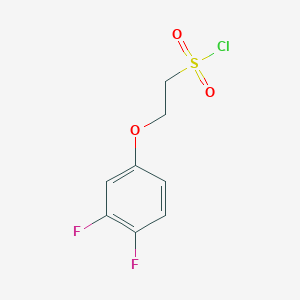
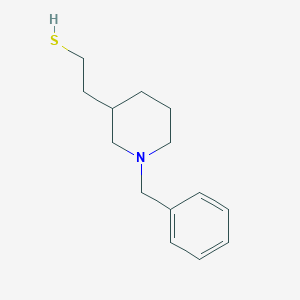
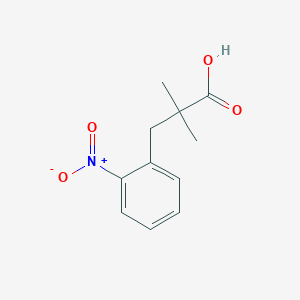

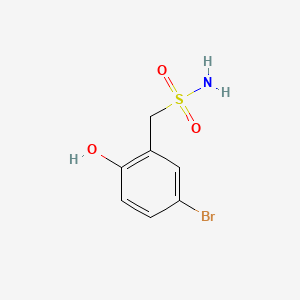
![1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521473.png)
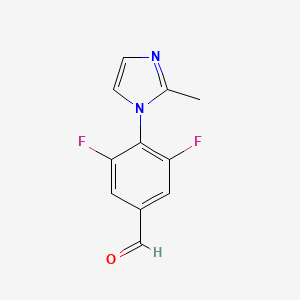
![Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate](/img/structure/B13521487.png)
![3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13521500.png)
